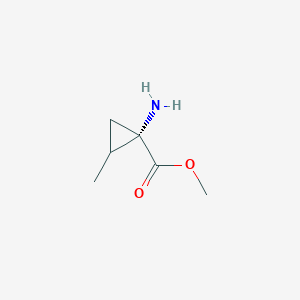
(1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct stereochemical properties. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of a chiral glycine equivalent followed by cyclization. This process often employs chiral catalysts to achieve high diastereoselectivity and yield .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acid chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include imines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The cyclopropane ring’s strain and the compound’s stereochemistry play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- (1S,2R)-1-Amino-2-methylcyclopropanecarboxylic acid
- (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
- (1S,2R)-1-Amino-2-vinylcyclopropanecarboxylic acid
Comparison: Compared to these similar compounds, (1S,2R)-Methyl 1-amino-2-methylcyclopropanecarboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties. This uniqueness makes it particularly valuable in specific synthetic applications where the ester group can be selectively modified .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (1S)-1-amino-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-3-6(4,7)5(8)9-2/h4H,3,7H2,1-2H3/t4?,6-/m0/s1 |
InChI Key |
GPDKWECVQXYZCQ-RZKHNPSRSA-N |
Isomeric SMILES |
CC1C[C@]1(C(=O)OC)N |
Canonical SMILES |
CC1CC1(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















